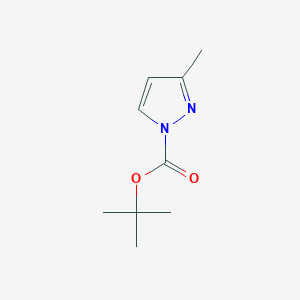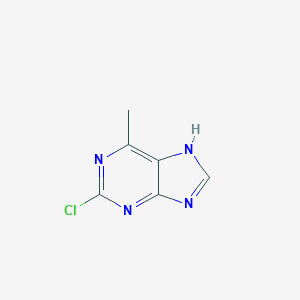
(R)-Methyl-2-fluorpropionat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of fluoropropionate derivatives has been described in various studies. For instance, the automated synthesis and formulation of 2-[18 F]fluoropropionate labeled peptides have been accomplished using a flexible, multi-stage synthesis platform . Another study describes the hydrogenation of chiral ®-2-fluoropropionate to give the corresponding chiral alcohol .
Molecular Structure Analysis
The molecular structure of “®-Methyl 2-fluoropropionate” is likely to be similar to that of “Ethyl 2-fluoropropanoate”. The molecular formula of “Ethyl 2-fluoropropanoate” is C5H9FO2, with an average mass of 120.122 Da and a monoisotopic mass of 120.058655 Da .
Chemical Reactions Analysis
The chemical reactions involving fluoropropionate derivatives have been studied. For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly to give the corresponding chiral alcohol without any serious decrease of the ee value .
Wissenschaftliche Forschungsanwendungen
Fluoreszierende Sonden in der biomedizinischen Forschung
(R)-Methyl-2-fluorpropionat: wird bei der Synthese von fluoreszierenden Sonden verwendet, die in der biomedizinischen Forschung unerlässlich sind, um Biomoleküle oder molekulare Aktivitäten in Zellen zu detektieren. Diese Sonden sind so konzipiert, dass sie sensitiv, selektiv und ungiftig sind und eine neue Lösung für den molekularen Nachweis in verschiedenen Bereichen bieten .
Umweltüberwachung
Die Verbindung spielt eine Rolle bei der Entwicklung von fluoreszierenden Sonden, die für die Umweltüberwachung verwendet werden. Diese Sonden können spezifische Umweltkontaminanten und Veränderungen nachweisen und tragen zum Schutz und zur Bewirtschaftung der Umwelt bei .
Lebensmittelsicherheitsanalyse
In der Lebensmittelsicherheit helfen fluoreszierende Sonden, die unter Verwendung von This compound synthetisiert werden, schädliche Stoffe in Lebensmitteln zu detektieren und so die Sicherheit und Qualität der Lebensmittelversorgungskette zu gewährleisten .
Arzneimittelforschung und pharmazeutische Chemie
Die Verbindung ist an der Herstellung von fluoreszierenden Markierungen beteiligt, um die subzelluläre Lokalisation und Wirkmechanismen von bioaktiven Verbindungen zu untersuchen. Dies ist entscheidend in der Arzneimittelforschung, wo das Verständnis der Interaktion von Medikamenten auf molekularer Ebene der Schlüssel ist .
Zellbildgebung
This compound: -basierte fluoreszierende Sonden werden in der Zellbildgebung verwendet, um biologische Prozesse in Echtzeit zu visualisieren und zu verfolgen, was zum Verständnis der Zellfunktionen und Krankheitsmechanismen beiträgt .
Synthese von organischen kleinen Molekülen
Die Verbindung dient als Baustein bei der Synthese von organischen kleinen Molekülen, die eine breite Palette von Anwendungen in der chemischen Biologie haben, einschließlich der Untersuchung von Molekülstrukturen und -interaktionen .
Wirkmechanismus
Target of Action
The primary target of ®-Methyl 2-fluoropropionate is the Cholecystokinin-2 receptors (CCK-2R) . These receptors are overexpressed in many cancers of neuroendocrine origin, including medullary thyroid cancer, small cell lung cancer, and other lung carcinoids .
Mode of Action
The compound interacts with its targets through a process known as fluoroacylation . The N-terminus of the MG11 2 octopeptide, a truncated peptide derived from the native CCK-2R hormone ligand gastrin, is chemically modified with various fluorine-containing moieties, including 2-fluoropropionate . This modification impacts the binding of the peptide to CCK-2R .
Pharmacokinetics
It is known that the compound can be used for positron emission tomography (pet) imaging, which suggests it has sufficient bioavailability to be detected in vivo .
Result of Action
The result of the compound’s action is the ability to visualize and quantify CCK-2R in vivo using PET imaging . This allows for the direct visualization of cancers that overexpress these receptors . The compound also demonstrates varying degrees of binding affinity depending on the specific modification, with 2-fluoropropionate showing a certain level of affinity .
Action Environment
It is known that the compound’s stability and efficacy can be influenced by the conditions under which it is synthesized and used . For example, the hydrogenation of chiral ®-2-fluoropropionate proceeds smoothly under optimized conditions, resulting in the corresponding chiral alcohol without any serious decrease of the ee value .
Biochemische Analyse
Biochemical Properties
®-Methyl 2-fluoropropionate has been found to interact with various biomolecules, including enzymes and proteins . For instance, it has been used in the modification of peptides targeting the gastrin-releasing peptide receptor (GRPR), a receptor overexpressed in many types of cancer . The nature of these interactions often involves the formation of covalent bonds, leading to changes in the structure and function of the interacting biomolecules .
Cellular Effects
In cellular contexts, ®-Methyl 2-fluoropropionate has been shown to influence cell function. For example, it has been used in the synthesis of radiolabeled peptides for positron emission tomography (PET) imaging of c-Met positive tumors in human head and neck squamous cell carcinoma (HNSCC) xenografted mice . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ®-Methyl 2-fluoropropionate is largely dependent on its interactions with other biomolecules. For instance, in the context of GRPR-targeting peptides, it is involved in the formation of covalent bonds that modify the peptides, thereby influencing their binding affinity for the receptor . This can lead to changes in gene expression and enzyme activity, contributing to its overall effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-Methyl 2-fluoropropionate can change over time. For instance, it has been used in the synthesis of radiolabeled peptides, where its stability, degradation, and long-term effects on cellular function have been studied . These studies have shown that it can be effectively used in the preparation of radiolabeled peptides, suggesting its stability and suitability for long-term studies .
Metabolic Pathways
®-Methyl 2-fluoropropionate is likely to be involved in various metabolic pathways due to its interactions with enzymes and other biomolecules
Eigenschaften
IUPAC Name |
methyl (2R)-2-fluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAIQPNJLRLFLO-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90447925 | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146805-74-5, 2366-56-5 | |
| Record name | Methyl (2R)-2-fluoropropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146805-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (r)-methyl 2-fluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90447925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B174377.png)






![methyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B174404.png)






